molecular formula C22H18N2O2 B12442221 2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B12442221
M. Wt: 342.4 g/mol
InChI Key: QDKDFGTYIYPXRO-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a benzoxazole moiety Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with various molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol stands out due to its unique combination of a benzoxazole moiety with an imine group, which enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H18N2O2/c1-2-15-10-11-21-19(12-15)24-22(26-21)16-7-5-8-18(13-16)23-14-17-6-3-4-9-20(17)25/h3-14,25H,2H2,1H3

InChI Key

QDKDFGTYIYPXRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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